

Independent Validation of BAY-826 Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective summary and comparison of the publicly available data for **BAY-826**, a potent and selective TIE-2 inhibitor. The information is primarily based on the findings published by Schneider et al. in the Journal of Neurochemistry (2017), as independent validation studies were not identified in a comprehensive search of publicly available literature. This document aims to present the existing data in a clear and structured format to aid in research and development decisions.

Data Presentation

The following tables summarize the key quantitative data on the activity and efficacy of **BAY-826** as reported in the primary literature.

Table 1: In Vitro Activity of BAY-826



Parameter	Value	Description
Binding Affinity (Kd)		
TIE-2	1.6 nM	Dissociation constant, indicating a high affinity for the target kinase.
Cellular Activity (IC50)		
TIE-2 Autophosphorylation	1.3 nM	Concentration required to inhibit 50% of Angiopoietin-1 induced TIE-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 2: In Vivo Efficacy of BAY-826 in Syngeneic Murine Glioma Models

Glioma Model	Treatment	Outcome
SMA-497	BAY-826 Monotherapy	Trend towards prolonged survival (not statistically significant).
SMA-540	BAY-826 Monotherapy	Trend towards prolonged survival (not statistically significant).
SMA-560	BAY-826 Monotherapy	Significant survival benefit.[1]
SMA-497	BAY-826 + Irradiation	Ineffective in prolonging survival.[1]
SMA-560	BAY-826 + Irradiation	Synergistic prolongation of survival.[1]

Experimental Protocols



Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.

In Vitro TIE-2 Phosphorylation Assay

This assay was performed to determine the cellular potency of **BAY-826** in inhibiting the phosphorylation of its target, the TIE-2 receptor.

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized as they endogenously express the TIE-2 receptor.
- Stimulation: TIE-2 phosphorylation was induced by stimulation with Angiopoietin-1 (Ang-1), the natural ligand for the TIE-2 receptor.
- Inhibition: HUVECs were pre-incubated with varying concentrations of BAY-826 prior to stimulation with Ang-1.
- Detection: The level of TIE-2 phosphorylation was quantified using a phospho-TIE-2 specific antibody in an immunoassay format.
- Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition of TIE-2 phosphorylation against the concentration of BAY-826.

In Vivo Syngeneic Murine Glioma Models

These studies were conducted to evaluate the anti-tumor efficacy of **BAY-826** in a setting that mimics the tumor microenvironment with an intact immune system.

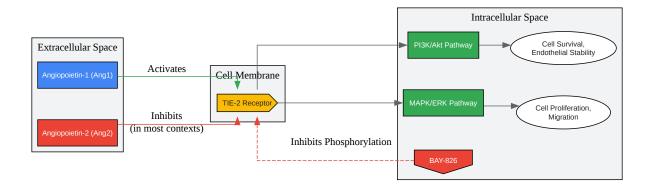
- Animal Models: Syngeneic mouse models of glioma were used, where mouse glioma cell lines (SMA-497, SMA-540, and SMA-560) were implanted into immunocompetent mice of the same genetic background.[1]
- Drug Administration: BAY-826 was administered orally to the tumor-bearing mice.
- Treatment Regimens:
 - Monotherapy: Mice were treated with BAY-826 alone.



- Combination Therapy: In some cohorts, BAY-826 was administered in combination with radiation therapy.[1]
- Efficacy Endpoints:
 - Survival: The primary endpoint was the overall survival of the treated mice compared to a control group receiving a vehicle.
 - Tumor Growth: Tumor volume was monitored throughout the study.
- Analysis: Survival data was analyzed using Kaplan-Meier curves and statistical tests to determine significant differences between treatment groups.

Mandatory Visualization

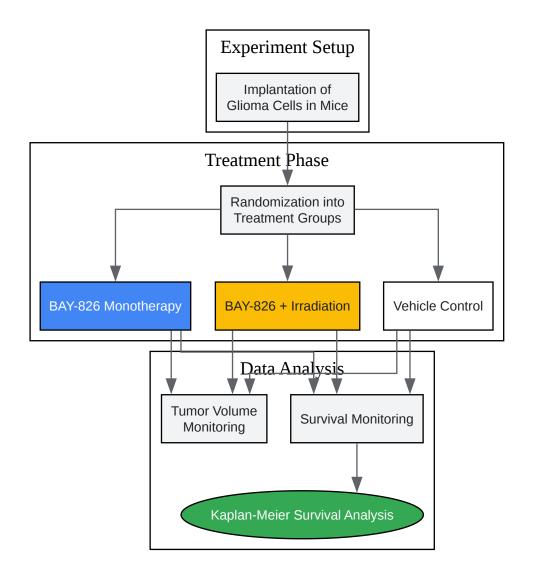
The following diagrams illustrate the signaling pathway of interest and the workflow of the in vivo experiments.



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Caption: Angiopoietin-TIE-2 Signaling Pathway and the inhibitory action of BAY-826.





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Caption: Workflow for in vivo efficacy studies of **BAY-826** in murine glioma models.

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References

• 1. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]







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